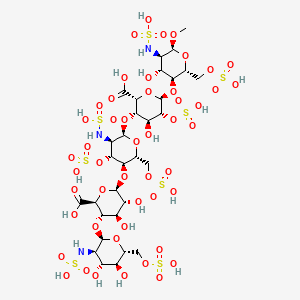
1-(Chloromethyl)-4-ethynylbenzene
Übersicht
Beschreibung
1-(Chloromethyl)-4-ethynylbenzene is a chemical compound that belongs to the class of organochlorides . It contains a chloromethyl group, which is a functional group that has the chemical formula -CH2-Cl . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing one hydrogen atom by a chlorine atom .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
1-(Chloromethyl)-4-ethynylbenzene, through its derivatives, has been explored in the synthesis of carbazole-based dendrimers. These dendrimers demonstrate high fluorescence and stability, showing potential as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).
Thermal Conversion and Reactive Intermediates
The compound has been studied in thermal conversion experiments. Specifically, the pyrolysis of ethynylbenzene, a closely related compound, revealed insights into reactive intermediates like radicals and carbenes, which are crucial for understanding thermal behaviors in organic chemistry (Guthier et al., 1995).
Radical Addition Reactions
Research has shown that derivatives of this compound can act as efficient reagents in radical addition reactions with unsaturated compounds. This process leads to the formation of various organic compounds containing difluoromethylene groups (Yang et al., 2008).
Photooxidation
Innovative applications in photooxidation have been discovered, where this compound serves as an efficient photosensitizer. This application is significant in the field of photochemistry, especially under microwave-assisted conditions (Matsukawa et al., 2021).
Oxidative Dimerization
The compound is involved in oxidative dimerization processes. Research in this area focuses on the kinetics of these reactions, which are fundamental for the synthesis of complex organic molecules (Meinders et al., 1977).
Hydrogen Bonding Studies
Studies involving weak hydrogen bonds between phenol and ethynylbenzene, a similar compound, have been conducted to understand molecular interactions in organic solvents. Such research is crucial for the design of new molecular systems (Vojta et al., 2014).
Self-assembly and Nanostructures
This compound derivatives have been used in the synthesis of complex structures like nanowires and microrods, demonstrating the compound's utility in nanotechnology (Zhang et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of benzene, which is known to interact with various biological targets . .
Mode of Action
The mode of action of 1-(Chloromethyl)-4-ethynylbenzene is not well-understood due to the lack of research on this specific compound. As a derivative of benzene, it may share some of benzene’s reactivity. For instance, benzyl chloride, a compound structurally similar to this compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests potential involvement in pathways related to benzene and its derivatives . .
Result of Action
Given its structural similarity to benzene and benzyl chloride, it may share some of their properties . .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIGNFNSALGEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604292 | |
| Record name | 1-(Chloromethyl)-4-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10601-98-6 | |
| Record name | 1-(Chloromethyl)-4-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3045315.png)

![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)

![N-[4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B3045325.png)




